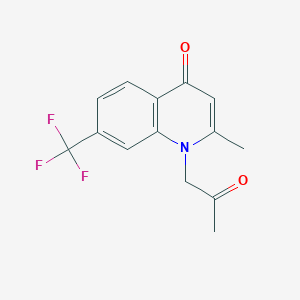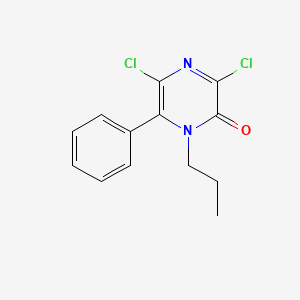
3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the 3 and 5 positions can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Phenylation and Propylation: The phenyl and propyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrazinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-6-phenylpyrazin-2(1H)-one: Lacks the propyl group.
3,5-Dichloro-1-propylpyrazin-2(1H)-one: Lacks the phenyl group.
6-Phenyl-1-propylpyrazin-2(1H)-one: Lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-6-phenyl-1-propylpyrazin-2(1H)-one is unique due to the combination of its substituents, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H12Cl2N2O |
|---|---|
Peso molecular |
283.15 g/mol |
Nombre IUPAC |
3,5-dichloro-6-phenyl-1-propylpyrazin-2-one |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-8-17-10(9-6-4-3-5-7-9)11(14)16-12(15)13(17)18/h3-7H,2,8H2,1H3 |
Clave InChI |
JYVNAYZNYPKTDD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



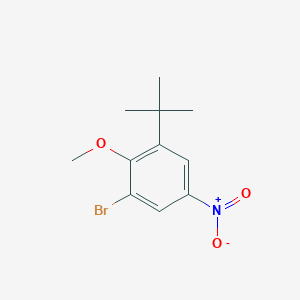

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
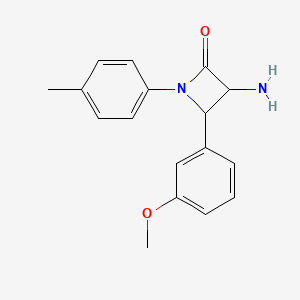
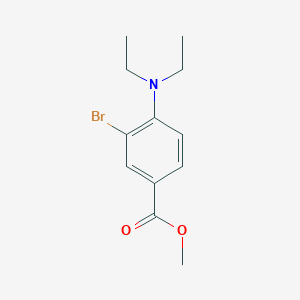
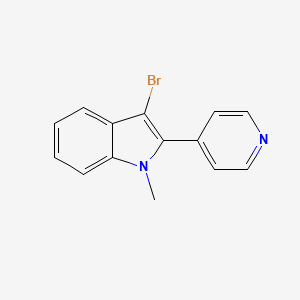
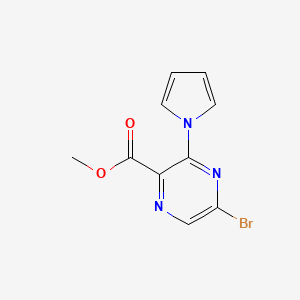

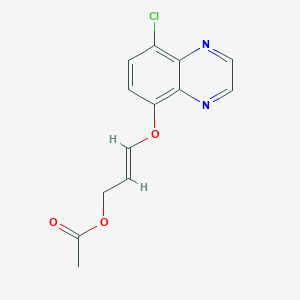
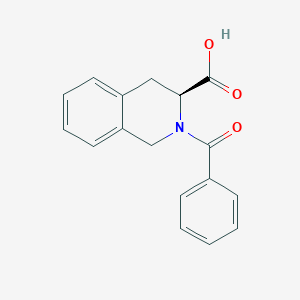

![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
